

elemental analysis data for 2-(bromomethyl)-6-nitropyridine

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Compound of Interest

Compound Name: 2-(bromomethyl)-6-nitroPyridine

CAS No.: 83004-08-4

Cat. No.: B2853966

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Technical Guide: 2-(Bromomethyl)-6-nitropyridine

Synthesis, Characterization, and Reactivity Profile Executive Summary

2-(Bromomethyl)-6-nitropyridine is a high-value heterocyclic building block used extensively in the synthesis of multidentate ligands, enzyme inhibitors, and functionalized pyridine derivatives. Its utility stems from the dual functionality of the molecule: the highly electrophilic bromomethyl group (susceptible to

attack) and the electron-withdrawing nitro group, which modulates the basicity of the pyridine nitrogen and activates the ring for potential downstream nucleophilic aromatic substitution ().

This guide provides a technical comparison of this compound against its chloro- and non-nitro-analogs, supported by synthesis protocols and characterization data standards.

Chemical Profile & Elemental Analysis

For research-grade applications, the compound must meet strict elemental composition standards to ensure stoichiometry in subsequent coupling reactions.

Theoretical Elemental Analysis (Calculated)

Formula:

Molecular Weight: 217.02 g/mol

Element	Symbol	Theoretical Mass %	Acceptance Tolerance ($\pm 0.4\%$)
Carbon	C	33.21%	32.81 – 33.61%
Hydrogen	H	2.32%	1.92 – 2.72%
Nitrogen	N	12.91%	12.51 – 13.31%
Bromine	Br	36.82%	36.42 – 37.22%
Oxygen	O	14.74%	N/A (Calculated by difference)

Physical Properties & Solubility

- Appearance: Pale yellow to beige crystalline solid.
- Melting Point: Typically 82–86°C (varies with purity).
- Solubility: Soluble in DCM, Chloroform, THF, Ethyl Acetate; Insoluble in water.
- Stability: Moisture sensitive; lachrymator (induces tears). Store under inert atmosphere at -20°C.

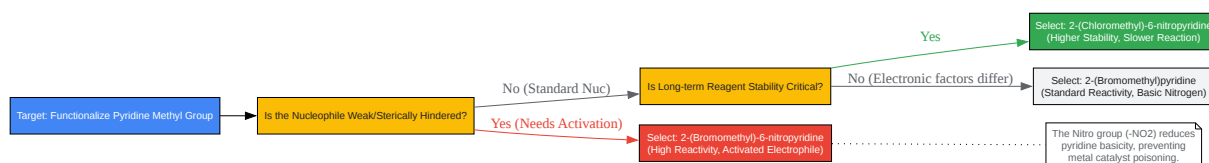
Comparative Performance Analysis

Selecting the right alkylating agent is critical for yield optimization. The table below compares **2-(bromomethyl)-6-nitropyridine** with its common alternatives.

Feature	2-(Bromomethyl)-6-nitropyridine	2-(Chloromethyl)-6-nitropyridine	2-(Bromomethyl)pyridine
Leaving Group Ability	High (). Reaction rates are typically 10-50x faster than Cl analogs.	Moderate (). Requires higher temperatures or iodide catalysis (Finkelstein) to react.	High (). Comparable leaving group ability.
Electronic Environment	Electron-Deficient. The group pulls density, making the carbon more electrophilic.	Electron-Deficient. Similar electronic pull, but the C-Cl bond is stronger and harder to break.	Electron-Rich. Lacks the pull; the pyridine N is more basic and may interfere with metal catalysts.
Storage Stability	Low. Prone to hydrolysis and self-alkylation if not stored cold/dry.	High. Can often be stored at room temperature for months.	Moderate. Unstable as free base; usually stored as HBr salt.
Primary Application	Rapid coupling with weak nucleophiles; synthesis of ligands where low N-basicity is required.	Large-scale industrial synthesis where stability and cost are prioritized over speed.	General purpose pyridine functionalization. ^[1]

Reactivity Logic Diagram

The following diagram illustrates the decision matrix for selecting the nitro-bromide derivative over alternatives.



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Figure 1: Decision matrix for selecting pyridine methyl halides based on nucleophile strength and stability requirements.

Experimental Protocols

This section details the synthesis and characterization of the compound. The synthesis utilizes the Wohl-Ziegler bromination, a radical substitution pathway.

Protocol A: Synthesis via Wohl-Ziegler Bromination

Objective: Convert 2-methyl-6-nitropyridine to **2-(bromomethyl)-6-nitropyridine**.

Reagents:

- Substrate: 2-Methyl-6-nitropyridine (1.0 eq)
- Brominating Agent: N-Bromosuccinimide (NBS) (1.1 eq)
- Initiator: Azobisisobutyronitrile (AIBN) (0.05 eq) or Benzoyl Peroxide
- Solvent: Carbon Tetrachloride () or Benzotrifluoride () (Anhydrous)

Workflow:

- Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-6-nitropyridine in the solvent (0.1 M concentration).
- Addition: Add NBS and AIBN.
- Initiation: Heat the mixture to reflux (approx. 80°C). Irradiate with a tungsten lamp if reaction initiation is sluggish (indicated by color change).
- Reaction: Reflux for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1). The product spot will be less polar than the starting material.
- Workup: Cool to
to precipitate succinimide. Filter off the solid.^{[2][3]}
- Purification: Concentrate the filtrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0%
20% EtOAc in Hexanes).

Protocol B: Quality Control (Self-Validating System)

Before using the reagent in precious metal catalysis or drug synthesis, validate purity using ¹H NMR.

- Solvent:
- Diagnostic Signal: Look for the methylene protons (
)
 - Shift: Singlet at
4.60 – 4.70 ppm.
 - Impurity Check:
 - Starting Material (
)

): Singlet at

~2.7 ppm.

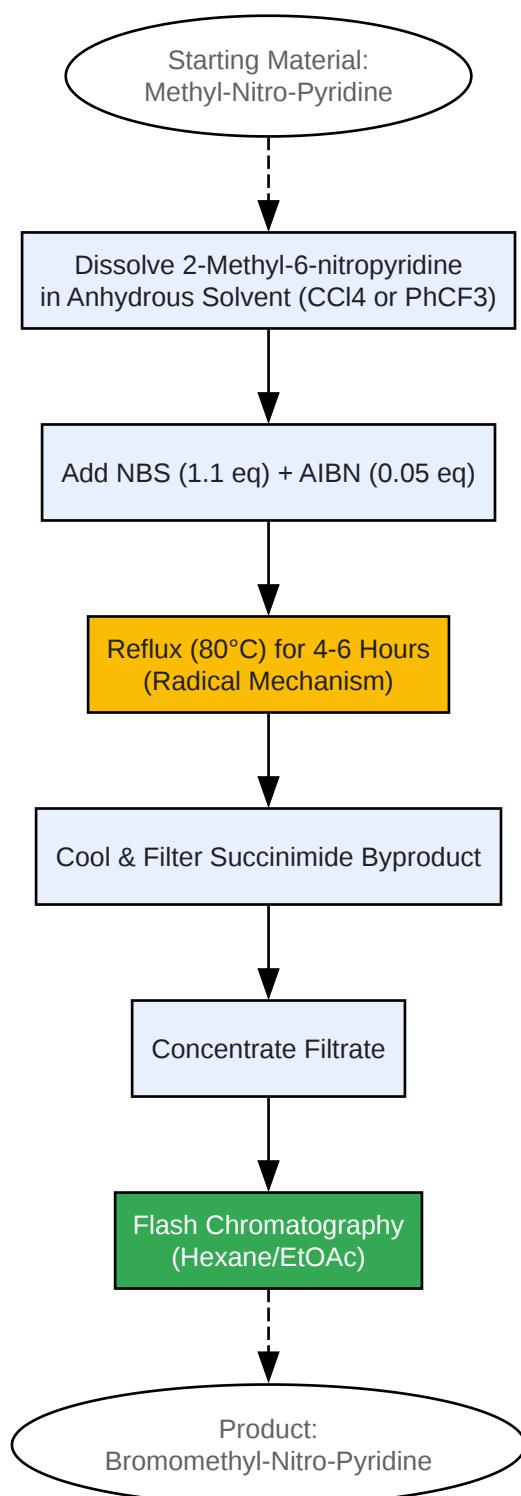
- Dibrominated byproduct (

): Singlet at

~6.5 ppm.

- Acceptance Criteria: Integration of impurity peaks must be <5% relative to the product peak.

Synthesis Workflow Diagram



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Figure 2: Step-by-step workflow for the Wohl-Ziegler bromination synthesis.

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